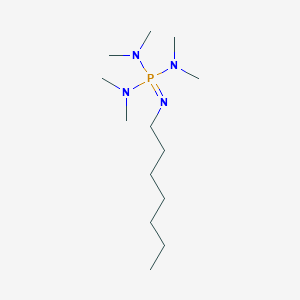![molecular formula C13H18N4OSi B14418262 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one CAS No. 84655-26-5](/img/structure/B14418262.png)
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is an organic compound that features a phenyl group, a trimethylsilyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one typically involves multiple steps. One common method includes the reaction of a phenylacetone derivative with a trimethylsilylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Phenyl-2-trimethylsilylacetylene: Shares the trimethylsilyl group but differs in other structural aspects.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is unique due to the presence of both the trimethylsilyl group and the tetrazole ring, which confer distinct chemical properties and potential reactivity compared to similar compounds.
Properties
CAS No. |
84655-26-5 |
|---|---|
Molecular Formula |
C13H18N4OSi |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-phenyl-3-(5-trimethylsilyltetrazol-2-yl)propan-2-one |
InChI |
InChI=1S/C13H18N4OSi/c1-19(2,3)13-14-16-17(15-13)10-12(18)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
ZEOUXZAHHWLNFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NN(N=N1)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


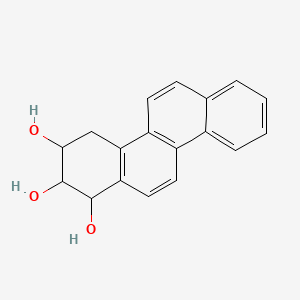

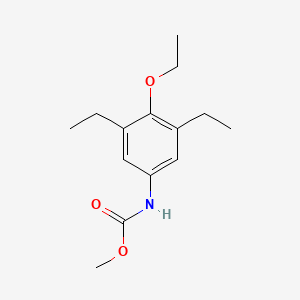

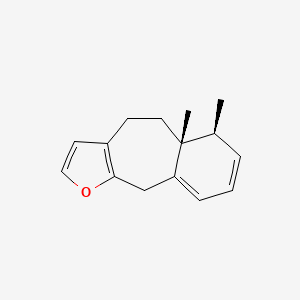
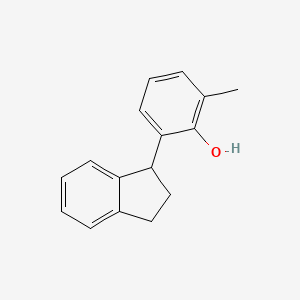
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
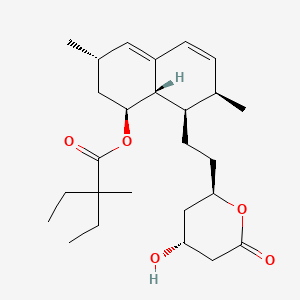
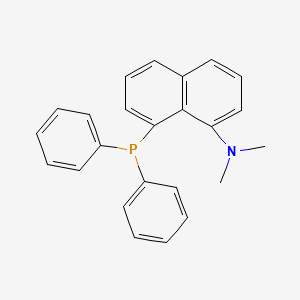
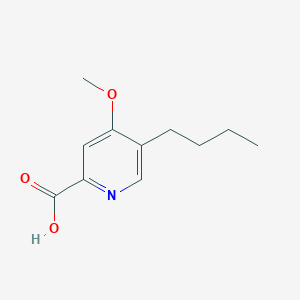
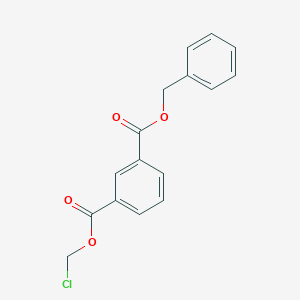
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
